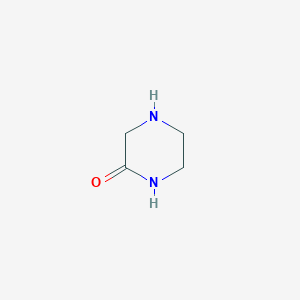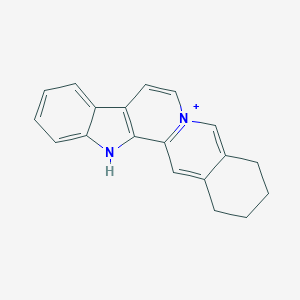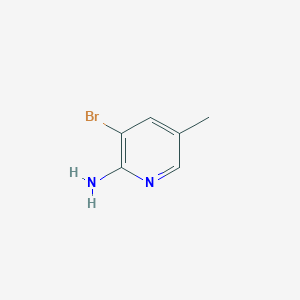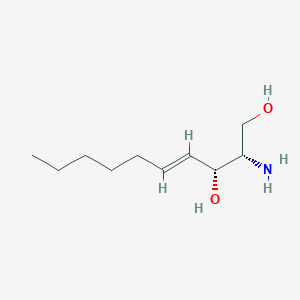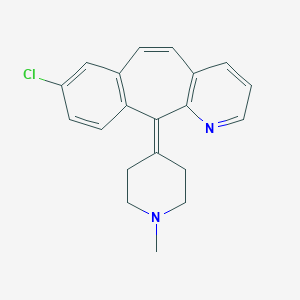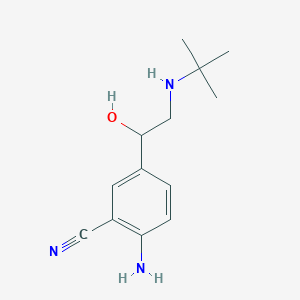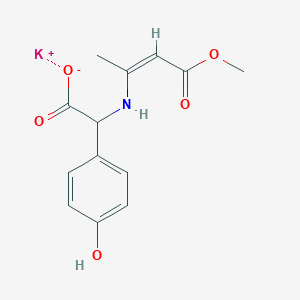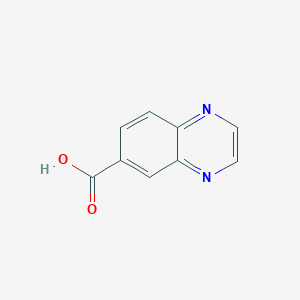
喹喔啉-6-羧酸
概述
描述
Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications .
科学研究应用
Quinoxaline-6-carboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound . It is used as an intermediate in the production of antiprotozoal agents
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to cause DNA damage , and their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and acting as bioreductive agents .
Biochemical Pathways
Quinoxaline derivatives are known to interact with many targets, receptors, or microorganisms .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
生化分析
Cellular Effects
Quinoxaline derivatives have been reported to have effects on various types of cells and cellular processes . For instance, some quinoxaline compounds have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines . It is plausible that Quinoxaline-6-carboxylic acid may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α-keto carboxylic acids . Another method includes the use of zinc triflate as a catalyst, where diamine and dicarbonyl compounds react in the presence of acetonitrile at room temperature . Additionally, imines and azides can be used to synthesize quinoxalines, with sodium azide and (diacetoxyiodo)benzene as reagents .
Industrial Production Methods: Industrial production of quinoxaline-6-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free ionic liquid-mediated reactions and ultrasound irradiation, has been explored to minimize environmental impact .
化学反应分析
Types of Reactions: Quinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and (diacetoxyiodo)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-6-carboxylic acid N-oxide, while reduction can produce quinoxaline-6-carboxylic acid derivatives with various functional groups .
相似化合物的比较
- Quinoline
- Quinazoline
- Cinnoline
- Phthalazine
属性
IUPAC Name |
quinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDBVXRYDEWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350155 | |
| Record name | Quinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-00-4 | |
| Record name | Quinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoxaline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?
A1: Quinoxaline-6-carboxylic acid derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline-6-carboxylic acid (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].
Q2: How do the structural variations within quinoxaline-6-carboxylic acid-based polymers influence their properties and potential applications?
A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].
Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving quinoxaline-6-carboxylic acid derivatives?
A3: Researchers employ various techniques to study the polymerization of quinoxaline-6-carboxylic acid derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
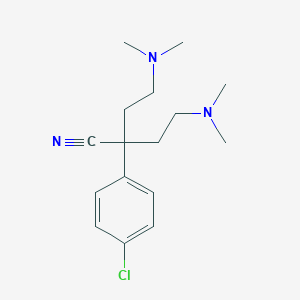
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
